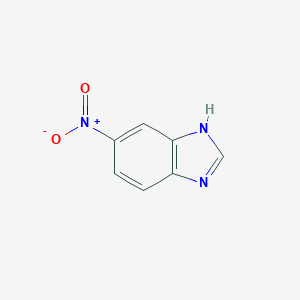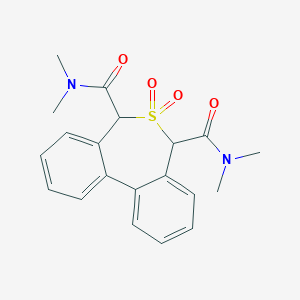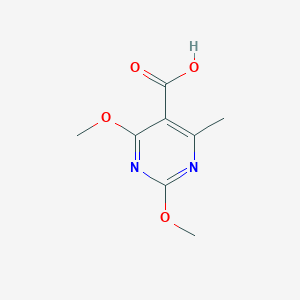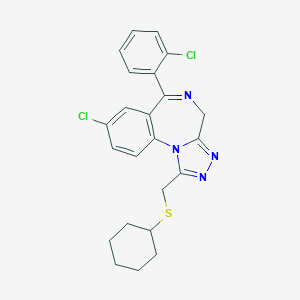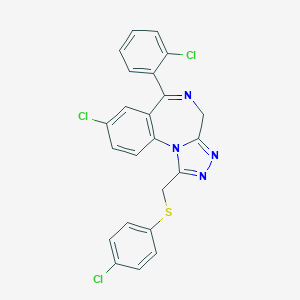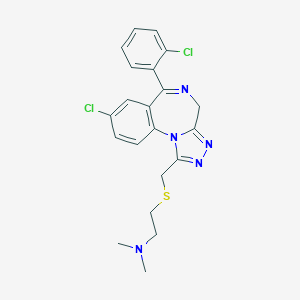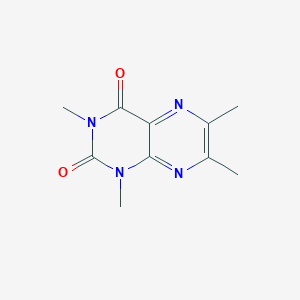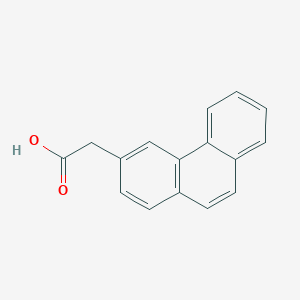
3-Phenanthreneacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenanthreneacetic acid, also known as PAA, is an organic compound that belongs to the family of phenanthrenes. It is a versatile chemical that has been used in various scientific research applications.
作用機序
The mechanism of action of 3-Phenanthreneacetic acid is not fully understood. However, it is believed that 3-Phenanthreneacetic acid exerts its biological effects by modulating various signaling pathways, including the cyclooxygenase pathway, the lipoxygenase pathway, and the nuclear factor-kappa B pathway. 3-Phenanthreneacetic acid has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha.
生化学的および生理学的効果
3-Phenanthreneacetic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-Phenanthreneacetic acid has antioxidant, anti-inflammatory, and analgesic properties. 3-Phenanthreneacetic acid has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have demonstrated that 3-Phenanthreneacetic acid can reduce inflammation, pain, and fever.
実験室実験の利点と制限
The advantages of using 3-Phenanthreneacetic acid in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using 3-Phenanthreneacetic acid in lab experiments include its low solubility in water, which can limit its bioavailability, and its potential to interfere with other biological processes.
将来の方向性
There are several future directions for the use of 3-Phenanthreneacetic acid in scientific research. One future direction is the development of new synthetic methods for 3-Phenanthreneacetic acid that are more efficient and environmentally friendly. Another future direction is the investigation of the potential of 3-Phenanthreneacetic acid as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Additionally, the use of 3-Phenanthreneacetic acid in nanotechnology and material science is an emerging field that has the potential to revolutionize various industries.
合成法
The synthesis of 3-Phenanthreneacetic acid can be achieved through various methods, including the oxidation of phenanthrene with potassium permanganate, the reaction of phenanthrene with acetic anhydride, and the reaction of phenanthrene with acetyl chloride. However, the most commonly used method is the reaction of phenanthrene with acetic anhydride in the presence of zinc chloride as a catalyst.
科学的研究の応用
3-Phenanthreneacetic acid has been extensively used in scientific research applications, including plant growth regulation, biotechnology, and pharmaceuticals. In plant growth regulation, 3-Phenanthreneacetic acid is used as a plant growth hormone to promote root growth, increase yield, and improve crop quality. In biotechnology, 3-Phenanthreneacetic acid is used as a precursor for the synthesis of various organic compounds, including dyes, fragrances, and pharmaceuticals. In pharmaceuticals, 3-Phenanthreneacetic acid is used as an anti-inflammatory, analgesic, and antipyretic agent.
特性
CAS番号 |
84306-76-3 |
|---|---|
製品名 |
3-Phenanthreneacetic acid |
分子式 |
C16H12O2 |
分子量 |
236.26 g/mol |
IUPAC名 |
2-phenanthren-3-ylacetic acid |
InChI |
InChI=1S/C16H12O2/c17-16(18)10-11-5-6-13-8-7-12-3-1-2-4-14(12)15(13)9-11/h1-9H,10H2,(H,17,18) |
InChIキー |
ZLXFMMQQGQQKFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CC(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CC(=O)O |
その他のCAS番号 |
84306-76-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



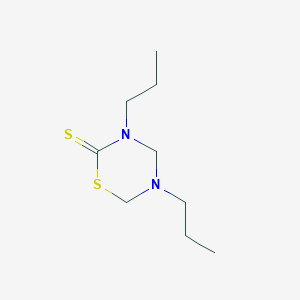
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)
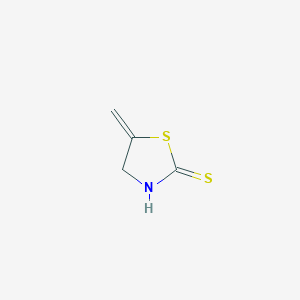
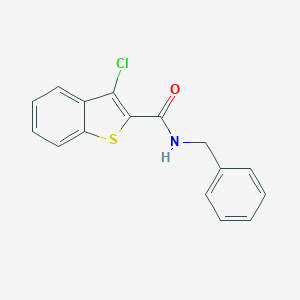
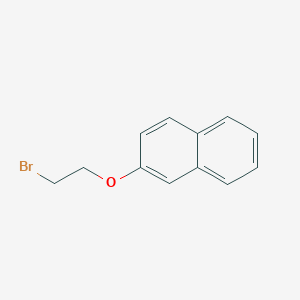
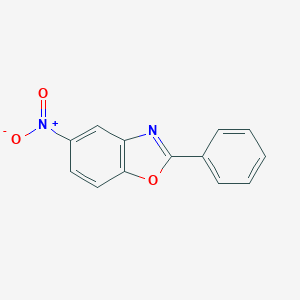
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
